N-(2-azidoethyl)thiophene-2-sulfonamide
Description
2-(4-Nitrobenzyl)cyclohexanone is a β-hydroxyketone derivative characterized by a cyclohexanone backbone substituted with a 4-nitrobenzyl group. Its IUPAC name is 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexanone (CAS: 501417-28-3), with a molecular formula of C₁₃H₁₅NO₄ and an average molecular weight of 253.26 g/mol .
Synthesis: The compound is synthesized via the reaction of cyclohexanone with 4-nitrobenzaldehyde in a microreactor system (e.g., Microreactor MM6), achieving high yields (>90%) and purity under steady-state conditions . The product is isolated as a diastereomeric mixture, with phase separation facilitated by CH₂Cl₂ extraction.
Key Properties: The nitro group at the para position of the benzyl substituent introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C6H8N4O2S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
N-(2-azidoethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H8N4O2S2/c7-10-8-3-4-9-14(11,12)6-2-1-5-13-6/h1-2,5,9H,3-4H2 |
InChI Key |
TXZKMYHHPRHKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Nitro vs. Chloro Derivatives
Electronic Effects: The nitro group in 2-(4-Nitrobenzyl)cyclohexanone enhances electrophilicity at the ketone carbonyl, favoring nucleophilic additions, whereas chloro derivatives exhibit weaker electron-withdrawing effects .
Bis-Substituted Cyclohexanones
Functional Group Modifications
Reactivity: The nitro group in 2-(4-Nitrobenzyl)cyclohexanone facilitates reduction to amines, whereas bromo or acyl groups enable cross-coupling or condensation reactions .
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